molecular formula C6H4I2O4S B1206607 Sozoiodolic acid CAS No. 554-71-2

Sozoiodolic acid

Cat. No.: B1206607
CAS No.: 554-71-2
M. Wt: 425.97 g/mol
InChI Key: WUFWNWSUSBGBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sozoiodolic acid, also known as 4-hydroxy-3,5-diiodobenzenesulfonic acid, is an organosulfur compound with the molecular formula C6H4I2O4S. It is characterized by the presence of two iodine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its diagnostic applications, particularly in radiopaque media for retrograde pyelography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sozoiodolic acid can be synthesized by iodizing potassium p-phenolsulfonic acid using iodine monochloride (ICl) or a combination of potassium iodide (KI) and potassium iodate (KIO3) . The reaction typically involves the following steps:

  • Dissolve potassium p-phenolsulfonic acid in water.
  • Add iodine monochloride or a mixture of potassium iodide and potassium iodate to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: Sozoiodolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: The iodine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

Scientific Research Applications

Sozoiodolic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.

    Biology: Its derivatives are used in biochemical assays and as diagnostic agents.

    Medicine: this compound and its derivatives are employed in radiopaque media for imaging techniques such as retrograde pyelography.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sozoiodolic acid involves its interaction with molecular targets through its iodine and sulfonic acid groups. The iodine atoms facilitate the formation of radiopaque complexes, making it useful in diagnostic imaging. The sulfonic acid group enhances its solubility in water and other solvents, aiding in its application in various chemical reactions .

Comparison with Similar Compounds

Sozoiodolic acid can be compared with other iodinated benzenesulfonic acids, such as:

    4-hydroxy-3,5-diiodobenzenesulfonic acid: Similar in structure but may differ in the position of functional groups.

    2,6-diiodophenol-4-sulfonic acid: Another iodinated benzenesulfonic acid with different iodine positions.

Uniqueness: this compound is unique due to its specific iodine and sulfonic acid group positions, which confer distinct chemical properties and reactivity. Its high solubility and ability to form radiopaque complexes make it particularly valuable in diagnostic applications .

Properties

CAS No.

554-71-2

Molecular Formula

C6H4I2O4S

Molecular Weight

425.97 g/mol

IUPAC Name

4-hydroxy-3,5-diiodobenzenesulfonic acid

InChI

InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)

InChI Key

WUFWNWSUSBGBSH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O

554-71-2
49558-23-8
515-44-6

Related CAS

49558-23-8 (unspecified hydrochloride salt)
515-43-5 (sozoiodole-mercury salt/solvate)
6160-08-3 (sozoiodole sodium dihydrate salt/solvate)
6160-09-4 (sozoiodole-zinc hexahydrate salt/solvate)
6160-10-7 (sozoiodolic acid trihydrate salt/solvate)

Synonyms

Dijozol
Optojod
sozoiodolic acid
sozoiodolic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sozoiodolic acid
Reactant of Route 2
Sozoiodolic acid
Reactant of Route 3
Sozoiodolic acid
Reactant of Route 4
Sozoiodolic acid
Reactant of Route 5
Sozoiodolic acid
Reactant of Route 6
Reactant of Route 6
Sozoiodolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.